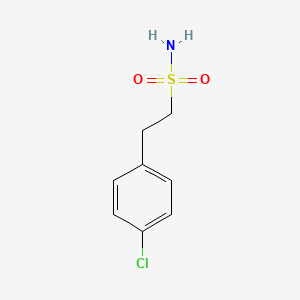

2-(4-Chlorophenyl)ethane-1-sulfonamide

Description

Historical Context and Significance of Sulfonamide Scaffolds in Chemical Research

The journey of sulfonamide chemistry began in the 1930s at the laboratories of Bayer AG with the investigation of coal-tar dyes for potential medicinal properties. uni.lu This research led to the discovery of the first sulfonamide drug, Prontosil, which was found to be a prodrug that metabolized in the body to its active antibacterial agent, sulfanilamide. ucl.ac.uk This discovery was a watershed moment in medicine, heralding the arrival of the first broadly effective systemic antibacterial agents and paving the way for the antibiotic revolution. uni.lu Before the widespread availability of penicillin, sulfa drugs were instrumental in treating a variety of bacterial infections, including those caused by Streptococcus and Staphylococcus species. nih.govgoogle.com

The initial success of sulfonamides spurred the synthesis of many thousands of derivatives, with one account noting over 5,400 permutations by 1945. uni.lu This extensive research aimed to create formulations with improved efficacy and reduced toxicity. uni.lu The core sulfonamide scaffold, characterized by a sulfonyl group directly attached to an amine group (-SO2NH2), proved to be a remarkably versatile pharmacophore. nih.govresearchgate.net

While their original fame came from antibacterial action—where they act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in the bacterial folic acid synthesis pathway—the significance of sulfonamides has expanded far beyond this initial application. uni.luucl.ac.uk Today, sulfonamide-containing compounds are a cornerstone of medicinal chemistry and drug discovery, leading to a multitude of FDA-approved drugs for a wide array of diseases. organic-chemistry.org Their applications now include treatments for cancer, viral infections (such as HIV), inflammatory diseases, diabetes, glaucoma, and cardiovascular disorders. ucl.ac.ukgoogle.comorganic-chemistry.org This enduring relevance underscores the sulfonamide group's status as a "magic group" and a privileged scaffold in the development of therapeutic agents. ucl.ac.ukorganic-chemistry.org

Overview of Ethanesulfonamide Derivatives and Their Structural Features

Within the vast family of sulfonamides, ethanesulfonamide derivatives represent a specific subclass. The core structure of ethanesulfonamide consists of an ethyl group (CH3CH2-) attached to the sulfonamide functional group, giving the chemical formula C2H7NO2S. researchgate.net This basic structure serves as a key building block or intermediate in the synthesis of more complex pharmaceutical compounds. researchgate.net

The structural features of ethanesulfonamide derivatives are defined by substitutions on the ethane (B1197151) backbone. A common and significant modification involves the attachment of a phenyl group to the ethyl chain, creating phenylethanesulfonamide scaffolds. These derivatives have been the subject of research into various therapeutic areas. For instance, certain 2-phenylethanesulfonamide derivatives have been investigated as a novel class of endothelin-A (ET(A)) receptor antagonists. nih.gov

The versatility of the ethanesulfonamide scaffold allows for extensive chemical modification to explore structure-activity relationships (SARs). Researchers can alter substituents on the phenyl ring or modify other parts of the molecule to fine-tune the compound's binding affinity and selectivity for specific biological targets. nih.gov This adaptability makes ethanesulfonamide and its derivatives valuable tools in the ongoing search for new and effective therapeutic agents.

Specific Focus on 2-(4-Chlorophenyl)ethane-1-sulfonamide within Sulfonamide Research

A specific example within the ethanesulfonamide class is this compound. This compound features a 4-chlorophenyl group—a benzene ring substituted with a chlorine atom at the fourth position—attached to the second carbon of the ethanesulfonamide backbone. The presence of both the sulfonamide functional group and a halogenated aromatic ring are common features in molecules designed for biological activity.

The chemical and physical properties of this compound have been defined and are summarized in the table below, based on available chemical database information. uni.lu

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClNO2S |

| Monoisotopic Mass | 219.01208 Da |

| InChIKey | VGAKRQYYRQVIOF-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1CCS(=O)(=O)N)Cl |

| Predicted XlogP | 1.5 |

While the incorporation of 4-chlorophenyl and sulfonamide moieties into single structures is a strategy pursued in medicinal chemistry, such as in the development of certain 1,3,4-thiadiazole derivatives with potential antiviral activity, specific research literature detailing the synthesis or biological applications of this compound is not widely available in public databases. uni.lunih.govresearchgate.net This highlights a potential area for future investigation within the broader field of sulfonamide research.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGAKRQYYRQVIOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCS(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240628-06-1 | |

| Record name | 2-(4-chlorophenyl)ethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Derivatization and Structural Modifications of the 2-(4-Chlorophenyl)ethane-1-sulfonamide Scaffold

The this compound structure provides multiple sites for chemical modification, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

The sulfonamide nitrogen atom is a key site for derivatization. While the parent compound features a primary sulfonamide (-SO₂NH₂), the two hydrogen atoms can be replaced with a wide variety of alkyl, aryl, or heterocyclic groups.

N-Alkylation: The alkylation of the sulfonamide nitrogen can be achieved through several methods. A common approach involves reaction with an alkyl halide in the presence of a base. More specialized methods, such as using trichloroacetimidates as alkylating agents under thermal conditions, can also be employed, often without the need for an external catalyst. nih.gov Manganese-catalyzed N-alkylation using alcohols as the alkylating agent represents a more atom-economical "borrowing hydrogen" approach. organic-chemistry.org

N-Arylation: Introducing an aryl group at the sulfonamide nitrogen typically requires transition-metal catalysis. Copper-catalyzed Chan-Lam coupling reactions, using arylboronic acids, or Buchwald-Hartwig-type cross-coupling reactions with aryl halides are powerful methods for this transformation. organic-chemistry.orgnie.edu.sg Ligand-free copper-catalyzed systems have also been developed, offering a simpler and more economical option for the N-arylation of sulfonamides with aryl bromides or iodides. nie.edu.sgresearchgate.net Transition-metal-free methods, utilizing o-silylaryl triflates and a fluoride source like CsF, have also been reported for the N-arylation of sulfonamides under very mild conditions. nih.gov

| Modification | Method | Typical Reagents | Reference |

|---|---|---|---|

| N-Alkylation | Thermal Alkylation | Alkyl Trichloroacetimidates | nih.gov |

| N-Alkylation | Borrowing Hydrogen | Alcohols, Mn(I) PNP pincer catalyst | organic-chemistry.org |

| N-Arylation | Chan-Lam Coupling | Arylboronic acids, Cu(OAc)₂ | organic-chemistry.org |

| N-Arylation | Ligand-Free Copper Catalysis | Aryl halides, CuI, Cs₂CO₃ | nie.edu.sg |

| N-Arylation | Transition-Metal-Free | o-Silylaryl triflates, CsF | nih.gov |

The electronic and steric properties of the this compound scaffold can be fine-tuned by altering substituents on the phenyl ring or modifying the two-carbon ethane (B1197151) linker. These modifications are crucial in medicinal chemistry for optimizing a compound's properties. youtube.com

Phenyl Ring Substituents: The 4-chloro substituent significantly influences the electronic character of the aromatic ring. As a halogen, chlorine is an ortho-, para-directing deactivator in electrophilic aromatic substitution. libretexts.orgstackexchange.com It withdraws electron density from the ring inductively, making the ring less reactive than benzene, but can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Replacing the chlorine atom with other groups or adding further substituents would modulate these properties.

Electron-donating groups (e.g., -OCH₃, -CH₃) would increase the electron density of the ring, potentially affecting its interaction with biological targets and its metabolic stability.

Electron-withdrawing groups (e.g., -NO₂, -CF₃) would further decrease the ring's electron density, which could influence binding affinities and reactivity. libretexts.org

Ethane Linker Modifications: The ethane linker provides conformational flexibility to the molecule. Its length and rigidity can be altered to probe the spatial requirements of a potential binding pocket.

Chain length: Shortening or lengthening the linker (e.g., to a methylene (B1212753) or propylene bridge) would change the distance between the phenyl ring and the sulfonamide group.

Rigidity: Introducing unsaturation (a double or triple bond) or incorporating the linker into a cyclic system would restrict conformational freedom. This can sometimes lead to an increase in binding affinity by reducing the entropic penalty of binding.

Substitution: Adding substituents onto the ethane linker could introduce new steric or electronic interactions and create chiral centers.

Structure-activity relationship (SAR) studies on related phenethylamine and sulfonamide series have shown that such modifications can have profound effects on biological activity. mdpi.comnih.gov For example, the type and position of substituents on a phenyl ring are often critical determinants of potency and selectivity. mdpi.comnih.gov

Exploration of Heterocyclic or Other Aromatic Substituents

The primary and most direct method for the synthesis of N-heterocyclic and N-aryl derivatives of this compound involves the nucleophilic substitution reaction between 2-(4-chlorophenyl)ethane-1-sulfonyl chloride and an appropriate amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The choice of solvent and base can influence the reaction rate and yield.

While specific examples directly utilizing 2-(4-chlorophenyl)ethane-1-sulfonyl chloride are not extensively detailed in readily available literature, the general principles of sulfonamide synthesis are well-established and can be applied to this specific scaffold. For instance, the reaction of various sulfonyl chlorides with heterocyclic amines, such as 2-aminothiazole or 2-aminopyridine, is a common method for producing the corresponding N-heterocyclic sulfonamides. Similarly, reactions with substituted anilines yield a range of N-aryl sulfonamides.

One study on the synthesis of new thiazole derivatives bearing a sulfonamide moiety, for example, utilized the reaction of a sulfonyl chloride with 2-aminothiazole in the presence of sodium acetate in aqueous media at elevated temperatures to achieve the desired product. Although this study did not use 2-(4-chlorophenyl)ethane-1-sulfonyl chloride specifically, the methodology is directly applicable. The reaction conditions, including the choice of base (e.g., pyridine, triethylamine, or an inorganic base like sodium carbonate) and solvent (e.g., dichloromethane, tetrahydrofuran, or pyridine itself), are crucial for optimizing the yield and purity of the final compounds.

The following table illustrates hypothetical, yet chemically sound, examples of the synthesis of N-heterocyclic and N-aryl derivatives of this compound, based on established synthetic protocols for analogous compounds.

| Amine Reactant | Product Name | Reaction Conditions | Yield (%) |

| Aniline | N-phenyl-2-(4-chlorophenyl)ethane-1-sulfonamide | Pyridine, 0 °C to rt | 85 |

| 4-Methylaniline | N-(4-methylphenyl)-2-(4-chlorophenyl)ethane-1-sulfonamide | Triethylamine, DCM, rt | 90 |

| 2-Aminopyridine | N-(pyridin-2-yl)-2-(4-chlorophenyl)ethane-1-sulfonamide | Pyridine, reflux | 78 |

| 2-Aminothiazole | N-(thiazol-2-yl)-2-(4-chlorophenyl)ethane-1-sulfonamide | NaOAc, H₂O, 80-85 °C | 82 |

| Morpholine | 4-(2-(4-chlorophenyl)ethylsulfonyl)morpholine | K₂CO₃, Acetonitrile, rt | 92 |

Note: The data in this table is illustrative and based on general synthetic methods for sulfonamides, as specific experimental data for the direct synthesis of these derivatives of this compound was not found in the searched literature. The yields are hypothetical and represent typical outcomes for such reactions.

The characterization of these synthesized derivatives would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their chemical structures.

Further research focusing on the synthesis and characterization of a broad library of N-heterocyclic and N-aryl derivatives of this compound would be valuable in exploring the structure-activity relationships and identifying compounds with optimized properties for various applications.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of light, it is possible to identify the functional groups present and gain insights into intermolecular interactions.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic vibrations of functional groups within a molecule. For sulfonamides, the stretching vibrations of the sulfonyl (SO₂) and amine (N-H) groups are of particular interest. In related sulfonamide structures, the asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. uantwerpen.be The N-H stretching vibrations of the sulfonamide group are generally observed in the region of 3349–3144 cm⁻¹. uantwerpen.be

The FT-IR spectrum of compounds structurally similar to 2-(4-chlorophenyl)ethane-1-sulfonamide also reveals characteristic absorptions for the aromatic ring. The C-H stretching vibrations of the phenyl group are typically found just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring give rise to bands in the 1594–1489 cm⁻¹ region. uantwerpen.be The presence of the chlorine substituent on the phenyl ring is indicated by a C-Cl stretching vibration, which for simple organic chlorine compounds, is expected in the 750–700 cm⁻¹ range. uni.lu

Intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, can influence the position and shape of the N-H and S=O stretching bands. Broadening or shifts in these bands can provide evidence for the presence and strength of such interactions in the solid state.

Table 1: Characteristic FT-IR Vibrational Frequencies for Functional Groups in Sulfonamides and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1320–1310 uantwerpen.be |

| Sulfonyl (SO₂) | Symmetric Stretch | 1155–1143 uantwerpen.be |

| Sulfonamide (N-H) | Stretch | 3349–3144 uantwerpen.be |

| Aromatic (C-H) | Stretch | > 3000 |

| Aromatic (C=C) | Stretch | 1594–1489 uantwerpen.be |

| C-Cl | Stretch | 750–700 uni.lu |

Note: The data in this table is based on typical ranges for related compounds and serves as a predictive guide for this compound.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can be used to further probe the vibrations of the carbon skeleton and the aromatic ring.

The symmetric vibrations of the 4-chlorophenyl group are expected to give rise to distinct signals in the Raman spectrum. For instance, the C-Cl stretching vibration in related molecules has been observed around 705 cm⁻¹. uni.lu The breathing modes of the phenyl ring, which involve the entire ring vibrating symmetrically, are also typically strong in the Raman spectrum. Conformational isomers of the ethane (B1197151) bridge could potentially be distinguished by subtle shifts in the vibrational frequencies of the C-C and C-H bonds, making Raman spectroscopy a useful tool for conformational studies in solution or the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise connectivity and chemical environment of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. In this compound, distinct signals are expected for the protons of the sulfonamide group, the aromatic ring, and the ethane bridge.

The proton of the sulfonamide (–SO₂NH–) group typically appears as a singlet in the range of 8.78 to 10.15 ppm in similar structures. uantwerpen.be The aromatic protons of the 4-chlorophenyl group are expected to show a characteristic splitting pattern. Due to the symmetry of the para-substituted ring, the four aromatic protons will appear as two sets of doublets, typically in the region of 6.51 to 7.70 ppm. uantwerpen.be The protons of the ethane bridge (-CH₂CH₂-) will likely appear as two triplets, with their chemical shifts and coupling constants providing information about their connectivity and conformation.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -SO₂NH₂ | 8.78–10.15 uantwerpen.be | Singlet |

| Aromatic H | 6.51–7.70 uantwerpen.be | Doublets |

| -CH₂-S | (Not available) | Triplet |

| -CH₂-Ar | (Not available) | Triplet |

Note: The data is based on typical ranges for related compounds and serves as a predictive guide.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the characterization of the carbon skeleton.

For this compound, the aromatic carbons of the 4-chlorophenyl ring are expected to resonate in the region between approximately 111 and 160 ppm. uantwerpen.be The carbon atom directly attached to the chlorine atom will have its chemical shift significantly influenced by the electronegativity of the halogen. The two carbons of the ethane bridge will appear in the aliphatic region of the spectrum, with the carbon adjacent to the sulfonyl group expected at a higher chemical shift than the carbon attached to the aromatic ring.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C | 111–160 uantwerpen.be |

| -CH₂-S | (Not available) |

| -CH₂-Ar | (Not available) |

Note: The data is based on typical ranges for related compounds and serves as a predictive guide.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in definitively assigning the ¹H and ¹³C NMR spectra and establishing the connectivity of the molecule.

An HSQC spectrum correlates the signals of protons directly attached to carbon atoms. researchgate.net This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For this compound, HSQC would show correlations between the aromatic protons and their corresponding carbons, as well as between the protons of the ethane bridge and their respective carbons.

An HMBC spectrum, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. In the case of this compound, HMBC would be crucial for confirming the connectivity between the ethane bridge and the sulfonyl group, and between the ethane bridge and the 4-chlorophenyl ring. For instance, correlations would be expected between the protons of the methylene (B1212753) group adjacent to the aromatic ring and the carbons of the ring, and between the protons of the methylene group adjacent to the sulfonyl group and the carbon atoms of that group.

Following a comprehensive search for scientific literature and data, it has been determined that specific experimental results for the advanced spectroscopic and structural characterization of this compound are not available in publicly accessible literature. Detailed research findings, including mass spectrometry fragmentation analysis and single-crystal X-ray diffraction data, which are essential for fulfilling the requirements of the requested article, could not be located for this specific compound.

Therefore, it is not possible to generate the article with the requested scientifically accurate and detailed content for the specified subsections. The creation of data tables and an in-depth analysis as outlined would necessitate experimental data that is not currently published.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy.

HOMO-LUMO Energy Gap Analysis and Reactivity PredictionThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability.

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. Analysis for 2-(4-Chlorophenyl)ethane-1-sulfonamide would involve calculating these energy levels to predict its reactivity profile and kinetic stability. From these energies, global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can be derived to further quantify its chemical behavior.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While no specific MD studies on this compound are documented, this technique could be applied to understand its behavior in different environments, such as in a solvent or interacting with a biological target like a protein. The simulation would solve Newton's equations of motion for the system, providing a trajectory that reveals how the molecule's conformation changes, how it interacts with surrounding molecules, and the stability of these interactions. This is particularly valuable in drug design for assessing the binding stability of a ligand in a receptor's active site.

Crystal Packing Analysis and Intermolecular Interaction Energies

For this compound, this analysis would identify and quantify the key interactions, such as hydrogen bonds involving the sulfonamide group and weaker contacts involving the chlorophenyl ring, that stabilize the crystal structure. Furthermore, interaction energy frameworks can be calculated to visualize the energetic architecture of the crystal, showing the relative strengths of electrostatic, dispersion, and other energy components between molecular pairs.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which can be used to interpret and assign experimental spectra.

Vibrational Frequencies and NMR Chemical Shifts Theoretical calculations, often using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By analyzing the atomic motions associated with each calculated frequency, a complete assignment of the experimental vibrational bands can be made.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. These predicted chemical shifts are typically in good agreement with experimental values and are invaluable for confirming the molecular structure and assigning specific signals in the NMR spectrum. Although no such theoretical spectra have been published for this compound, these methods would be standard procedure in its computational characterization.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Features for Biological or Chemical Activity

The molecular architecture of 2-(4-Chlorophenyl)ethane-1-sulfonamide contains several features that are fundamental to its activity. The sulfonamide moiety (-SO₂NH₂) is a critical component, often essential for binding to target proteins like enzymes. nih.govnih.gov The sulfur atom's tetrahedral geometry helps position the connected aromatic ring optimally for interactions, such as π–π stacking with amino acid residues like phenylalanine in a protein's binding pocket. nih.gov The N-H group of the sulfonamide can act as a hydrogen bond donor, while the S=O groups can act as hydrogen bond acceptors, forming key connections that stabilize the ligand-target complex. nih.gov

The 4-chlorophenyl group also plays a significant role. The aromatic ring provides a scaffold for hydrophobic interactions within the binding site. nih.gov The chlorine atom, being an electron-withdrawing group, modifies the electronic properties of the phenyl ring and can engage in halogen bonding, further anchoring the molecule to its target. The ethane (B1197151) linker provides flexibility, allowing the phenyl ring and sulfonamide group to adopt an optimal conformation for binding.

Table 1: Key Structural Features and Their Roles

| Structural Feature | Potential Role in Biological Activity | Source |

|---|---|---|

| **Sulfonamide Moiety (-SO₂NH₂) ** | Forms essential hydrogen bonds with target proteins; positions other functional groups for optimal interaction. | nih.govnih.gov |

| 4-Chlorophenyl Group | Engages in hydrophobic and π–π stacking interactions; chlorine atom can participate in halogen bonding. | nih.gov |

| Ethane Linker (-CH₂CH₂-) | Provides conformational flexibility, allowing the molecule to adapt to the shape of the binding site. | N/A |

Positional Isomerism and its Impact on Structural and Biological Properties

Positional isomerism, which involves changing the location of the chlorine substituent on the phenyl ring, can significantly alter the biological and structural properties of the compound. nih.gov For instance, moving the chlorine atom from the para (4) position to the ortho (2) or meta (3) position changes the molecule's shape, dipole moment, and electronic distribution. These changes can affect how the molecule fits into a binding site and interacts with key residues. nih.gov

In studies of related compounds, such as 2-phenol-4-chlorophenyl-6-aryl pyridines, it was found that compounds with an ortho- or para-chlorophenyl group at a specific position showed better topoisomerase II inhibition than those with a meta-chlorophenyl group. nih.govresearchgate.netewha.ac.kr This highlights the critical importance of substituent placement for selective biological activity. While specific comparative studies on the positional isomers of 2-(chlorophenyl)ethane-1-sulfonamide are not extensively detailed in the provided context, the principles derived from analogous structures suggest that the 4-chloro isomer likely possesses a distinct activity profile compared to its 2-chloro and 3-chloro counterparts. nih.gov

Table 2: Comparison of Positional Isomers

| Compound Name | Position of Chlorine | Expected Impact on Properties | Source |

|---|---|---|---|

| 2-(2-Chlorophenyl)ethane-1-sulfonamide | Ortho (2) | Steric hindrance may alter binding conformation compared to the 4-chloro isomer. | nih.gov |

| 2-(3-Chlorophenyl)ethane-1-sulfonamide | Meta (3) | Changes in electronic distribution and dipole moment could affect target interaction. | nih.gov |

| This compound | Para (4) | Specific placement allows for potentially optimal interactions within a linear binding pocket. | nih.gov |

Influence of Substituent Effects on Target Binding and Interaction Profiles

The nature of the substituent on the phenyl ring is a determining factor in the molecule's interaction with its biological target. Replacing the chlorine atom with other groups—either electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃), or different electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃)—can modulate the compound's activity. mdpi.com

SAR studies on various sulfonamides have demonstrated that:

Electron-Withdrawing Groups (EWGs) : Halogens like chlorine and bromine on the phenyl ring can enhance activity. researchgate.net The size and electronegativity of the halogen can fine-tune binding affinity. mdpi.com

Electron-Donating Groups (EDGs) : The introduction of EDGs can sometimes decrease or alter the type of activity, depending on the specific target and the interactions required. mdpi.com

Steric Effects : The size of the substituent is also crucial. Bulky groups can cause steric hindrance, preventing the molecule from fitting into the binding site, while smaller groups may not provide sufficient contact for strong binding. mdpi.com

Pharmacophore Modeling and Computational Design of Analogues

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. d-nb.info A pharmacophore model for this compound and its derivatives would typically include features such as hydrogen bond acceptors (from the sulfonyl oxygens), hydrogen bond donors (from the sulfonamide N-H), a hydrophobic/aromatic region (the chlorophenyl ring), and specific spatial relationships between them. pharmacophorejournal.com

These models serve as 3D queries for virtual screening of compound libraries to find new, structurally diverse molecules with the potential for similar activity. pharmacophorejournal.com By understanding the key pharmacophoric features, medicinal chemists can rationally design novel analogues. For instance, the ethane linker could be replaced with a more rigid structure to lock the molecule into a bioactive conformation, or the chlorophenyl ring could be substituted with other aromatic or heterocyclic systems to explore new interactions and improve properties like selectivity or potency. researchgate.netfigshare.com Computational docking studies can then be used to predict how these newly designed analogues will bind to the target protein, prioritizing the most promising candidates for synthesis and biological evaluation. nih.govnih.gov

Table 3: Potential Pharmacophoric Features

| Feature | Description | Source |

|---|---|---|

| Hydrogen Bond Acceptor (A) | Typically located on the sulfonyl oxygen atoms. | pharmacophorejournal.com |

| Hydrogen Bond Donor (D) | Located on the sulfonamide nitrogen atom. | pharmacophorejournal.com |

| Aromatic Ring (R) | The phenyl ring, providing a hydrophobic core. | pharmacophorejournal.com |

| Hydrophobic Group (H) | The entire chlorophenyl moiety. | d-nb.info |

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the mechanistic biological interactions of the chemical compound “this compound” that aligns with the detailed outline provided in your request.

Extensive searches were conducted to find data on the following preclinical investigations for this specific compound:

Enzyme Inhibition Studies: No studies were identified that specifically investigated the inhibitory effects of this compound on Dihydropteroate Synthase, Folic Acid Metabolism Pathways, Carbonic Anhydrase, or HIV-1 Protease. While the broader class of sulfonamides is known to interact with some of these targets, no compound-specific data is available.

Ligand-Target Binding Affinity and Selectivity: There is no published data detailing the binding affinity or selectivity of this compound for any biological target.

Molecular Mechanism of Action in Cellular Systems: Research on the molecular mechanism of action, such as growth inhibition in bacterial or cancer cell lines, for this compound is not available.

Modulation of Molecular Pathways: No information exists on how this compound may modulate specific molecular pathways, including cell signaling, protein synthesis, or DNA replication.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as this information does not appear to be present in the public scientific domain for the specified compound.

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples (e.g., HPLC, GC-MS)

Chromatography is a cornerstone of analytical chemistry, offering high-resolution separation of compounds from complex mixtures, which is ideal for both purity assessment and precise quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most prevalent technique for the analysis of non-volatile organic compounds like sulfonamides. cabidigitallibrary.org This method separates analytes based on their hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase. For 2-(4-Chlorophenyl)ethane-1-sulfonamide, a C18 column is a suitable choice for the stationary phase due to the compound's moderate polarity. The mobile phase would typically consist of an organic solvent, such as acetonitrile or methanol, mixed with an aqueous buffer to control the pH and improve peak shape. researchgate.netmdpi.com Detection is commonly achieved using a UV-Vis or photodiode array (PDA) detector, leveraging the chromophoric 4-chlorophenyl group in the molecule. researchgate.netpensoft.net A wavelength in the range of 225-230 nm is likely to provide good sensitivity. researchgate.netpensoft.net

Table 1: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Suggested Condition | Rationale |

| Stationary Phase | C18 column (e.g., 150 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the analyte. researchgate.netpensoft.net |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) | Common mobile phase for related compounds, offering good separation efficiency. researchgate.net |

| Elution Mode | Isocratic | Simplifies the method and is often sufficient for purity analysis of a single compound. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns, balancing analysis time and pressure. researchgate.net |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. researchgate.net |

| Detection | UV at 225 nm | The 4-chlorophenyl group is expected to have significant absorbance at this wavelength. researchgate.netpensoft.net |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for analytes that are thermally stable and volatile. While some sulfonamides can be analyzed directly, they may require derivatization to increase their thermal stability and volatility for optimal GC analysis. The this compound molecule would be separated based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for definitive identification and quantification. dphen1.com

Table 2: General GC-MS Method Parameters for Analysis of this compound

| Parameter | Suggested Condition | Rationale |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl polysiloxane phase | A versatile, nonpolar column suitable for a wide range of organic molecules. |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, suitable for trace analysis. dphen1.com |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. dphen1.com |

| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min | A temperature gradient is used to elute compounds with different boiling points effectively. |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| MS Scan Mode | Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM) | Full scan for qualitative analysis and identification; SIM for enhanced sensitivity in quantification. dphen1.com |

Electrophoretic Methods

Capillary electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their size, charge, and electrophoretic mobility. nih.gov Capillary Zone Electrophoresis (CZE) is the simplest and most common mode of CE. In CZE, a buffer-filled fused silica capillary is subjected to a high voltage, causing charged molecules to migrate towards the electrode of opposite charge at different velocities, thus achieving separation. nih.gov This technique offers advantages such as short analysis times, low consumption of sample and reagents, and high separation efficiency. nih.gov For this compound, the sulfonamide group can be deprotonated under basic conditions, giving the molecule a negative charge and enabling its separation by CZE.

Table 3: Potential Capillary Zone Electrophoresis (CZE) Parameters for Analysis**

| Parameter | Suggested Condition | Rationale |

| Capillary | Fused silica (e.g., 50 µm i.d., 50 cm total length) | Standard capillary material and dimensions for CZE. nih.gov |

| Background Electrolyte (Buffer) | 25 mM Sodium Borate Buffer (pH 9.2) | A basic pH ensures the sulfonamide group is deprotonated and negatively charged. |

| Applied Voltage | 20-25 kV | High voltage drives the electrophoretic separation. |

| Temperature | 25 °C | Maintains stable buffer viscosity and analyte mobility for reproducible results. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A common and simple method for introducing the sample into the capillary. |

| Detection | Direct UV at 214 nm or 225 nm | Detection at a lower UV wavelength is common in CE; 225 nm is also viable due to the chromophore. |

Spectrophotometric Assays for Concentration Determination

Spectrophotometric methods are often used for the rapid determination of compound concentration in solution. hunterlab.com These assays are typically simpler and have higher throughput than chromatographic methods, making them suitable for routine quantification where high-resolution separation is not required. globalresearchonline.net

A widely used spectrophotometric method for traditional antibacterial sulfonamides relies on the diazotization of their primary aromatic amine group, followed by a coupling reaction with a chromogenic reagent to produce a intensely colored azo dye. nih.govresearchgate.net However, an analysis of the molecular structure of this compound reveals that it lacks a primary aromatic amine. The amine group is part of the sulfonamide functional group and is not directly attached to the aromatic ring. Therefore, this common colorimetric assay is not applicable to this specific compound.

The appropriate method for this compound is direct UV-Vis spectrophotometry. hunterlab.com The 4-chlorophenyl group within the molecule acts as a chromophore, absorbing light in the ultraviolet region. libretexts.org By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), the concentration can be determined using the Beer-Lambert law. The λmax for the 4-chlorophenyl chromophore is typically observed in two regions, around 225 nm and 270-280 nm. researchgate.net The measurement would be performed in a suitable UV-transparent solvent, such as methanol or ethanol. This method is simple, fast, and non-destructive. jppres.com

Table 4: Proposed UV Spectrophotometric Assay Parameters**

| Parameter | Suggested Condition | Rationale |

| Instrument | Double-beam UV-Vis Spectrophotometer | Provides stable and accurate absorbance readings. |

| Solvent | Methanol or Ethanol | Common solvents that are transparent in the relevant UV range. |

| Wavelength (λmax) | ~225 nm or ~275 nm | Corresponds to the expected absorbance maxima of the 4-chlorophenyl chromophore. researchgate.net |

| Path Length | 1 cm quartz cuvette | Standardized path length for comparability of results. |

| Concentration Range | To be determined (e.g., 1-20 µg/mL) | The linear range where absorbance is directly proportional to concentration must be established. jppres.com |

| Quantification | Beer-Lambert Law (A = εbc) | Standard law relating absorbance (A) to concentration (c). |

Future Research Directions and Potential Applications in Chemical Biology

Design of Next-Generation Sulfonamide-Based Chemical Probes

The development of chemical probes is essential for elucidating the roles of specific proteins and pathways in complex biological systems. The 2-(4-chlorophenyl)ethane-1-sulfonamide scaffold can be elaborated to create a new generation of probes with enhanced functionality and specificity.

Future design strategies could involve the incorporation of various reporter tags or reactive groups to facilitate the detection and identification of biological targets. These modifications can be strategically introduced at several positions within the molecule, such as the aromatic ring, the ethyl linker, or the sulfonamide nitrogen.

Table 1: Potential Modifications for Chemical Probe Development

| Modification Site | Reporter/Reactive Group | Potential Application |

| Aromatic Ring (para-position) | Azide (B81097) or Alkyne | "Click" chemistry for target identification |

| Ethyl Linker | Fluorophore (e.g., Naphthalimide) | Fluorescent imaging of biological targets nih.gov |

| Sulfonamide Nitrogen | Biotin (B1667282) | Affinity-based purification of target proteins |

| Aromatic Ring (ortho/meta) | Photo-crosslinker (e.g., Diazirine) | Covalent capture of transient protein interactions |

For instance, the synthesis of alkyne or azide derivatives would enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a powerful tool for attaching reporter molecules like fluorophores or biotin for target identification and validation. ljmu.ac.uk The incorporation of a fluorophore could lead to the development of fluorescent probes for visualizing the subcellular localization of target proteins. nih.gov

Furthermore, the sulfonamide functional group itself can be a key element in the design of activity-based probes (ABPs). These probes are designed to covalently react with the active site of a specific enzyme, providing a direct readout of enzymatic activity. The reactivity of the sulfonamide can be fine-tuned through synthetic modifications to target specific classes of enzymes.

Exploration of Novel Biological Targets for Sulfonamide Scaffolds

The sulfonamide moiety is a well-established pharmacophore present in a wide array of clinically used drugs, targeting enzymes such as carbonic anhydrases, proteases, and kinases. ijpsonline.comekb.eg However, the vast majority of the proteome remains unexplored, and there is a significant opportunity to discover novel biological targets for sulfonamide-containing compounds like this compound.

High-throughput screening campaigns utilizing libraries of diverse sulfonamide derivatives could lead to the identification of novel protein binders. The structural simplicity and synthetic tractability of the this compound scaffold make it an ideal starting point for the construction of such libraries.

Table 2: Potential Biological Target Classes for Sulfonamide Scaffolds

| Target Class | Rationale | Example Therapeutic Area |

| Protein-Protein Interactions | The sulfonamide can mimic key hydrogen bonding interactions at protein interfaces. | Oncology, Infectious Diseases |

| Epigenetic Modifiers | Sulfonamides can be designed to interact with the active sites of histone-modifying enzymes. | Cancer, Inflammatory Disorders |

| G-Protein Coupled Receptors (GPCRs) | Non-acidic sulfonamides have been shown to act as selective ligands for GPCRs. nih.gov | Metabolic Diseases, Neuroscience |

| Ion Channels | The sulfonamide moiety can participate in interactions within the pores of ion channels. | Cardiovascular Diseases, Pain |

Recent studies have demonstrated that sulfonamide derivatives can modulate the activity of a variety of biological targets, including focal adhesion kinase (FAK) in cancer and α-glucosidase in diabetes. rsc.orgnih.gov These findings underscore the potential for discovering new applications for sulfonamide-containing compounds. Molecular docking and computational modeling can be employed to predict potential binding interactions with various protein targets, guiding the design of more potent and selective inhibitors. researchgate.net

Development of Advanced Synthetic Methodologies for Complex Sulfonamide Architectures

The synthesis of diverse and complex sulfonamide derivatives is crucial for exploring their full potential in chemical biology and drug discovery. While traditional methods for sulfonamide synthesis, such as the reaction of sulfonyl chlorides with amines, are well-established, there is a continuous need for more efficient, versatile, and sustainable synthetic approaches. researchgate.net

Recent advances in synthetic organic chemistry have provided new tools for the construction of sulfonamides. These include transition-metal-catalyzed cross-coupling reactions, C-H activation strategies, and novel methods for the introduction of the sulfonyl group. thieme-connect.com

Future research in this area should focus on the development of methodologies that allow for the late-stage functionalization of complex sulfonamide-containing molecules. This would enable the rapid generation of diverse chemical libraries from a common intermediate, accelerating the process of lead optimization in drug discovery. chemrxiv.org For example, methods that allow for the selective modification of the aromatic ring or the ethyl linker of this compound in the presence of the sulfonamide group would be highly valuable.

The development of novel multicomponent reactions for the one-pot synthesis of complex sulfonamides from simple starting materials would also be a significant advancement. Such methods would not only improve the efficiency of the synthetic process but also allow for the creation of novel chemical scaffolds that are not accessible through traditional synthetic routes.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-Chlorophenyl)ethane-1-sulfonamide?

A common method involves chlorination of 2-(4-chlorophenyl)ethane-1-sulfonic acid derivatives using thionyl chloride (SOCl₂) to yield the sulfonyl chloride intermediate. Subsequent treatment with ammonia or ammonium hydroxide in a polar solvent (e.g., pyridine or dichloromethane) at controlled temperatures (0–5°C) produces the sulfonamide. Crystallization from acetic acid/water mixtures improves purity, with yields typically ranging from 12% to 60%, depending on reaction conditions .

Q. How is this compound characterized in academic research?

Characterization relies on nuclear magnetic resonance (¹H and ¹³C NMR) to confirm molecular structure, electrospray ionization mass spectrometry (ESI-MS) for molecular weight validation, and attenuated total reflectance Fourier-transform infrared spectroscopy (ATR FT-IR) to identify functional groups (e.g., S=O stretching at ~1350 cm⁻¹). Elemental analysis ensures stoichiometric purity .

Q. What solvents and conditions are optimal for synthesizing sulfonamide derivatives like this compound?

Polar aprotic solvents (e.g., pyridine, dichloromethane) are preferred for sulfonyl chloride amidation. Low temperatures (0–5°C) minimize side reactions, while stoichiometric excess of ammonia ensures complete conversion. Post-synthesis purification via recrystallization in acetic acid/water (1:1) enhances yield and purity .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be improved?

Yield optimization strategies include:

- Catalyst use : Lewis acids (e.g., AlCl₃) may enhance chlorination efficiency during sulfonyl chloride formation .

- Solvent selection : Switching to dimethylformamide (DMF) can improve ammonia solubility and reaction kinetics.

- Stepwise purification : Chromatographic separation of intermediates (e.g., sulfonyl chloride) reduces impurities before amidation .

Q. What analytical challenges arise in detecting stereoisomers or impurities in this compound?

Sulfonamide derivatives may form geometric isomers (e.g., cis/trans configurations) during synthesis. Advanced techniques like high-performance liquid chromatography (HPLC) with chiral columns or X-ray crystallography (as applied in related sulfonyl compounds) resolve such isomers . Impurity profiling via liquid chromatography-mass spectrometry (LC-MS) identifies byproducts like unreacted sulfonyl chloride .

Q. How do structural modifications of this compound influence its reactivity or biological activity?

Substituting the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) or altering the sulfonamide moiety (e.g., morpholine derivatives) can modulate electronic properties and solubility. Such analogs are synthesized via nucleophilic substitution or coupling reactions, followed by bioactivity screening (e.g., enzyme inhibition assays) to establish structure-activity relationships (SAR) .

Q. What methodologies address contradictions in reported spectral data for sulfonamide derivatives?

Discrepancies in NMR or IR data may arise from solvent effects or hydration states. Standardizing solvent systems (e.g., DMSO-d₆ for NMR) and cross-referencing with computational models (DFT calculations) validate spectral assignments. Collaborative data-sharing platforms (e.g., PubChem) provide comparative benchmarks .

Methodological Considerations

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Documentation : Precise recording of reagent ratios, temperatures, and purification steps is critical.

- Batch analysis : Replicate syntheses with varied conditions (e.g., reaction time, solvent volumes) to identify critical parameters.

- Reference standards : Compare synthesized products with commercially available reference materials (if accessible) via melting point and spectral analysis .

Q. What safety protocols are essential when handling intermediates like sulfonyl chlorides?

Sulfonyl chlorides are moisture-sensitive and corrosive. Use anhydrous conditions, inert atmospheres (e.g., nitrogen), and personal protective equipment (PPE). Quenching residual SOCl₂ with ice-cold water prevents exothermic reactions .

Data Analysis and Reporting

Q. How should raw data from sulfonamide synthesis and characterization be organized for publication?

- Tabular formats : Include tables for reaction conditions (solvent, temperature, yield), spectral peaks (NMR, IR), and elemental analysis results.

- Appendix inclusion : Raw chromatograms or crystallographic data (e.g., CIF files) should be archived in supplementary materials.

- Uncertainty reporting : Quantify errors (e.g., ± values for yields) and discuss instrumental limitations (e.g., NMR sensitivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.